Tetraethylhydrazine Hydrochloride
Description
Tetraethylhydrazine hydrochloride (C₈H₂₀N₂·HCl) is a hydrazine derivative characterized by four ethyl groups bonded to a central hydrazine backbone, stabilized by hydrochloric acid. It is primarily utilized in materials science for the synthesis of metal oxide nanoparticles, such as Mn₃O₄, where it acts as a stabilizing agent during in-situ single-pot synthesis . Its structural stability and electron-donating ethyl groups make it suitable for applications requiring controlled nanoparticle growth and colloidal dispersion.
Properties
Molecular Formula |
C₈H₂₁ClN₂ |
|---|---|
Molecular Weight |
180.72 |
Synonyms |
1,1,2,2-Tetraethylhydrazine Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Functional Group Variations
Tetraethylhydrazine Hydrochloride vs. (S)-(Tetrahydrofuran-3-yl)hydrazine Hydrochloride
- Structural Differences : The latter features a tetrahydrofuran (THF) ring substituent (C₄H₇O) instead of ethyl groups, resulting in a polar, oxygen-containing heterocycle .
- Applications : The THF derivative is more hydrophilic, making it suitable for aqueous-phase reactions, whereas Tetraethylhydrazine’s hydrophobic ethyl groups favor organic solvents .
This compound vs. Symmetrical Dimethylhydrazine Dihydrochloride
- Substituents : Dimethylhydrazine has methyl (-CH₃) groups, smaller than ethyl (-C₂H₅), leading to lower steric hindrance .
- Reactivity: Methyl groups reduce electron-donating effects compared to ethyl, impacting coordination chemistry in metal nanoparticle synthesis .
This compound vs. (2-Phenylethyl)hydrazine Dihydrochloride
- Aromaticity : The phenylethyl group introduces aromaticity, enabling π-π interactions absent in Tetraethylhydrazine. This makes it useful in pharmaceutical intermediates (e.g., phenelzine derivatives) .
Preparation Methods
Direct Alkylation of Triethylhydrazine
The most documented route involves the sequential alkylation of hydrazine derivatives. Westphal and Eucken demonstrated that triethylhydrazine reacts with ethyl chloride in the presence of magnesium hydroxide, yielding tetraethylhydrazine in 10.2% yield . Critical parameters include:
-
Molar ratio control : Excess ethyl chloride (R = 0.25 moles CH3/moles hydrazine) promotes quaternary salt formation over further substitution .
-
Base selection : Magnesium hydroxide preferentially stabilizes the tetraethyl product, though competing elimination reactions reduce efficiency .
-
Temperature modulation : Reactions conducted at 120–150°C minimize decomposition but prolong reaction times to 5–8 hours .
A comparative analysis of alkyl halides reveals that ethyl bromide provides marginally higher yields (13%) than ethyl chloride (10.2%), albeit with increased byproduct formation . The hydrochloride salt is subsequently obtained by treating the free base with anhydrous HCl in ethanol-acetone mixtures, analogous to tetrahydrozoline hydrochloride synthesis .
Electrolytic Reduction of Nitramines
Early 20th-century studies explored the reduction of tetraethylnitramine in acidic media. Key findings include:
-
Cathode material : Tin-plated copper electrodes in 10% sulfuric acid achieved 22% conversion to triethylhydrazine .
-
Voltage optimization : Potentials between 2.1–2.4 V minimized hydrogen evolution while maintaining reduction efficiency .
While this method avoids alkylation challenges, scaling difficulties and low yields (≤25%) hinder practical application .
Comparative Analysis of Synthetic Routes
*Yield reported for triethylhydrazine precursor.
Purification and Stabilization
Tetraethylhydrazine hydrochloride’s hygroscopic nature and thermal sensitivity necessitate specialized handling:
-
Drying protocols : Avoid alkaline desiccants like NaOH or KOH, which catalyze decomposition . Calcium hydride or molecular sieves provide safer alternatives .
-
Recrystallization : Ethanol-diethyl ether mixtures (3:1 v/v) yield crystals with 98% purity, though multiple cycles are required .
-
Storage : Sealed ampules under argon at −20°C prevent hydrolysis to triethylhydrazine and ethylene .
Q & A
Q. What are the optimal reaction conditions for synthesizing hydrazine hydrochloride derivatives like Tetraethylhydrazine Hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as dehydrohalogenation or amide hydrolysis. For ethyl-substituted derivatives, ethyl bromide and acetohydrazide are common precursors . Critical parameters include:
- Temperature : 60–100°C (prevents side reactions like decomposition).
- pH : Maintained at 4–6 using dilute HCl to stabilize intermediates .
- Reaction Time : 6–12 hours (monitored via TLC/HPLC).
Post-synthesis, isolate the product via vacuum filtration and purify using recrystallization (ethanol/water mixtures) .
Q. How can researchers ensure high purity during synthesis?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol) to remove unreacted precursors.
- Chromatography : Column chromatography with silica gel (ethyl acetate/hexane) separates byproducts .
- Analytical Validation : Confirm purity via HPLC (>95% peak area) and melting point consistency (±2°C of literature values) .
Q. What spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) detects ethyl group protons (δ 1.2–1.5 ppm) and hydrazine NH signals (δ 6.8–7.2 ppm) .
- FT-IR : N–H stretches (3200–3400 cm) and C–Cl bonds (650–750 cm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 173.1 for CHNCl) .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve in buffers (pH 2–9) and monitor degradation via HPLC over 72 hours. Hydrolytic degradation occurs above pH 7 due to hydrazine group reactivity .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store at 2–8°C in airtight, amber vials to prevent oxidation .
Q. What advanced analytical techniques quantify trace impurities in hydrazine derivatives?
- Methodological Answer :
- UPLC-MS/MS : Detects sub-ppm impurities (e.g., ethylamine byproducts) with a C18 column and 0.1% formic acid mobile phase .
- X-ray Crystallography : Resolves crystal packing defects caused by chloride counterions, which may affect reactivity .
- Elemental Analysis : Acceptable C/H/N margins: ±0.3% of theoretical values .
Q. How can researchers resolve contradictions in reaction yield data across studies?
- Methodological Answer :
- Systematic Replication : Control variables (solvent grade, stirring rate) and document deviations .
- Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., pH 4 vs. pH 6).
- Literature Meta-Analysis : Use EPA guidelines to filter studies by methodology rigor (e.g., peer-reviewed vs. non-validated data) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in alkylation reactions.
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow UV-Vis .
- Isotopic Labeling : N-labeled hydrazine tracks N–N bond cleavage in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
